3-Hydroxy-3,3-diphenylpropanenitrile 3-Hydroxy-3,3-diphenylpropanenitrile
Brand Name: Vulcanchem
CAS No.: 3531-23-5
VCID: VC11691607
InChI: InChI=1S/C15H13NO/c16-12-11-15(17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11H2
SMILES: C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2)O
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol

3-Hydroxy-3,3-diphenylpropanenitrile

CAS No.: 3531-23-5

Cat. No.: VC11691607

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-3,3-diphenylpropanenitrile - 3531-23-5

Specification

CAS No. 3531-23-5
Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
IUPAC Name 3-hydroxy-3,3-diphenylpropanenitrile
Standard InChI InChI=1S/C15H13NO/c16-12-11-15(17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11H2
Standard InChI Key OSGUMQGPGBZSGN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2)O
Canonical SMILES C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2)O

Introduction

Structural and Molecular Characteristics

The compound’s core structure consists of a central carbon atom bonded to two phenyl groups, a hydroxyl group (-OH), and a nitrile group (-CN). This configuration creates a sterically crowded environment that influences its physicochemical properties and reactivity. The molecular weight of 3-hydroxy-3,3-diphenylpropanenitrile is calculated as 223.27 g/mol, derived from its formula C₁₅H₁₃NO .

Key structural features include:

  • Hydroxyl group: Enhances solubility in polar solvents and enables hydrogen bonding.

  • Nitrile group: Provides sites for nucleophilic substitution or reduction reactions.

  • Phenyl rings: Contribute to hydrophobicity and π-π stacking interactions.

Comparative analysis with related compounds reveals distinct differences:

CompoundFunctional GroupsKey Properties
3,3-Diphenylpropionitrile Nitrile onlyHigher hydrophobicity; bp 306–307°C
3-Hydroxy-3,3-diphenylpropanoic acid Carboxylic acid, hydroxylIncreased polarity; mp data unavailable

Synthesis and Manufacturing

The synthesis of 3-hydroxy-3,3-diphenylpropanenitrile can be inferred from methodologies used for analogous nitriles. A patent describing the preparation of N-methyl-3,3-diphenylpropylamine (CN101575297B) outlines a multi-step process involving:

  • Friedel-Crafts alkylation: Cinnamonitrile reacts with benzene in the presence of AlCl₃ to form 3,3-diphenylpropionitrile .

  • Functional group modification: While the patent focuses on catalytic hydrogenation to produce amines, hydroxylation of the nitrile intermediate could theoretically occur via:

    • Acidic or basic hydrolysis of the nitrile to a carboxylic acid, followed by reduction.

    • Direct oxidation at the β-carbon using peroxides or metal catalysts .

Experimental conditions for hydroxylation remain unspecified in available literature, but typical nitrile reactions suggest the following parameters:

  • Temperature: 80–120°C

  • Catalysts: Transition metals (Ni, Pd) or Lewis acids

  • Solvents: Methanol, ethanol, or dimethylformamide .

Physicochemical Properties

Data extrapolated from structurally similar compounds provides preliminary insights:

PropertyValue (Estimated)Basis of Estimation
Density1.10–1.15 g/cm³Compared to 3-phenylpropionitrile
Boiling Point300–310°C at atmosphericAnalogous to diphenylpropanenitrile
SolubilityLow in water; high in DMSOHydroxyl group improves polarity

The compound’s flash point is expected to exceed 230°C, similar to 3-hydroxy-3-phenylpropionitrile , making it relatively stable under standard handling conditions.

Applications in Organic Synthesis

3-Hydroxy-3,3-diphenylpropanenitrile serves as a versatile intermediate due to its dual functionality:

Pharmaceutical Precursor

The nitrile group can be reduced to amines or hydrolyzed to carboxylic acids, enabling the synthesis of:

  • Antidepressants: Structural analogs of diphenylpropylamines .

  • Anti-inflammatory agents: Hydroxyl group facilitates interactions with cyclooxygenase enzymes .

Polymer Chemistry

The compound’s rigidity and functional groups make it suitable for:

  • High-performance thermosets via cross-linking reactions.

  • Monomers for specialty polyamides or polyurethanes.

Future Research Directions

Key gaps in knowledge include:

  • Synthetic optimization: Developing efficient hydroxylation methods for nitriles.

  • Biological profiling: Systematic screening for antimicrobial, anticancer, or neurological activity.

  • Material science applications: Investigating dielectric properties for electronic applications.

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